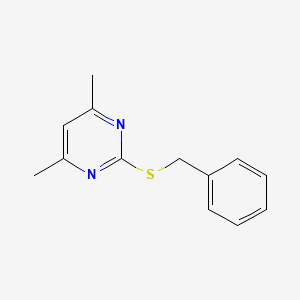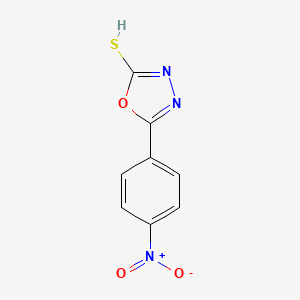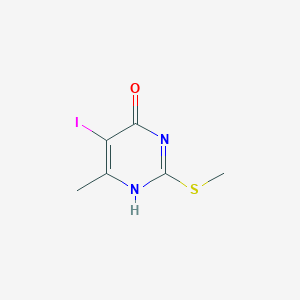![molecular formula C16H19NO3 B7773337 2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773337.png)
2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a compound listed in the PubChem database, which is a public repository for information on the biological activities of small molecules
Métodos De Preparación
The preparation methods for 2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involve several synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment should be used. The synthetic routes often involve complex chemical reactions, including the use of reagents such as concentrated nitric acid and hydrochloric acid for digestion and preparation . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reaction rates and conditions depend on factors such as the chemical nature of the reactants, temperature, concentration, and the presence of catalysts . Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions can vary, but they often include complex compounds with unique properties.
Aplicaciones Científicas De Investigación
2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and biological activity. Some similar compounds include those listed in the PubChem database, which can be queried for their structural and functional similarities .
Propiedades
IUPAC Name |
2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)8-13(18)11(14(19)9-16)10-17-12-6-4-5-7-15(12)20-3/h4-7,10,17H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDESPXCLEWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC=CC=C2OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC=CC=C2OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B7773255.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B7773262.png)

![(5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7773270.png)
![(5E)-3-ethyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7773283.png)


![2-Piperidinobicyclo[3.3.1]nonan-9-one](/img/structure/B7773294.png)
![spiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane]-2-thiol](/img/structure/B7773296.png)

![2-[1-(2-hydroxyanilino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773330.png)


